molecular formula C13H13N3O4 B5862717 N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(2-methoxyphenyl)acetamide

N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(2-methoxyphenyl)acetamide

Cat. No. B5862717
M. Wt: 275.26 g/mol
InChI Key: FUYGFKAMQYZWFG-UHFFFAOYSA-N
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Description

N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(2-methoxyphenyl)acetamide is a chemical compound with potential interest in pharmaceutical and chemical research due to its unique structure and properties. Research in related compounds focuses on designing and synthesizing novel derivatives for various applications, including anticancer activities.

Synthesis Analysis

Synthesis of related compounds involves multi-step chemical reactions, starting from basic precursors to complex molecules. Al-Sanea et al. (2020) described a synthesis approach for related pyrimidine derivatives, highlighting the versatility of pyrimidine as a core structure for developing new chemical entities with potential biological activities (Al-Sanea et al., 2020).

Molecular Structure Analysis

The molecular structure of compounds similar to this compound is typically characterized using techniques such as NMR, X-ray crystallography, and computational modeling. For example, Sharma et al. (2018) conducted a detailed molecular docking analysis to understand the interaction between synthesized compounds and biological targets (Sharma et al., 2018).

properties

IUPAC Name

N-(2,4-dioxo-1H-pyrimidin-5-yl)-2-(2-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4/c1-20-10-5-3-2-4-8(10)6-11(17)15-9-7-14-13(19)16-12(9)18/h2-5,7H,6H2,1H3,(H,15,17)(H2,14,16,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUYGFKAMQYZWFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)NC2=CNC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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